molecular formula C16H19N3O5S B11194967 2-(3,5-dimethoxybenzamido)-N-(2-methoxyethyl)thiazole-4-carboxamide

2-(3,5-dimethoxybenzamido)-N-(2-methoxyethyl)thiazole-4-carboxamide

Cat. No.: B11194967
M. Wt: 365.4 g/mol
InChI Key: XUNOPVGAGGTKFR-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a benzamido group, and methoxyethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where 3,5-dimethoxybenzoic acid is reacted with an amine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions, where the thiazole intermediate is reacted with methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Thiol or amine derivatives

Scientific Research Applications

2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE: shares structural similarities with other thiazole derivatives and benzamido compounds, such as:

Uniqueness

The uniqueness of 2-(3,5-DIMETHOXYBENZAMIDO)-N-(2-METHOXYETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl substituent and benzamido group contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H19N3O5S/c1-22-5-4-17-15(21)13-9-25-16(18-13)19-14(20)10-6-11(23-2)8-12(7-10)24-3/h6-9H,4-5H2,1-3H3,(H,17,21)(H,18,19,20)

InChI Key

XUNOPVGAGGTKFR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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